Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]-
Overview
Description
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- is a phosphonic acid derivative with the molecular formula C7H15NO5P . It features a substituted amino group and a propyl group, and is known for its ability to form stable complexes with metal ions, making it a versatile chelating agent in various applications .
Preparation Methods
The synthesis of phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- involves the reaction of 2-methyl-2-[(1-oxo-2-propenyl)amino]propylamine with phosphonic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or ethanol, and controlled temperatures . Major products formed from these reactions include various substituted phosphonic acid derivatives .
Scientific Research Applications
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and processes . The molecular targets include metal ions such as calcium, magnesium, and iron, which are essential for various biological and industrial processes . The pathways involved include the formation of stable complexes that prevent the metal ions from participating in unwanted reactions .
Comparison with Similar Compounds
Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- can be compared with other similar compounds such as:
- 2-Propenoic acid, polymer with 2-methyl-2-(1-oxo-2-propenyl)amino-1-propanesulfonic acid monosodium salt and sodium phosphinite .
- 2-Acrylamido-2-methyl-1-propanesulfonic acid .
These compounds share similar structural features and chelating properties but differ in their specific functional groups and applications . Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- is unique due to its specific amino and propyl substitutions, which enhance its stability and versatility in forming metal complexes .
Properties
IUPAC Name |
[2-methyl-2-(prop-2-enoylamino)propyl]phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO4P/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKOTMDQAMKXQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CP(=O)(O)O)NC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475756 | |
Record name | Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88701-03-5 | |
Record name | P-[2-Methyl-2-[(1-oxo-2-propen-1-yl)amino]propyl]phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88701-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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